molecular formula C12H17NO B2984553 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1782378-03-3

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2984553
CAS No.: 1782378-03-3
M. Wt: 191.274
InChI Key: CJCMAIBOOONSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis

Scientific Research Applications

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of 2-methoxyethylamine with 1,2,3,4-tetrahydroquinoline under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline compounds.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A glycol ether with similar structural features but different applications.

    Metoprolol: A beta-blocker that contains a methoxyethyl group, used in cardiovascular medicine.

    4-(2-Methoxyethyl)phenol: Another compound with a methoxyethyl group, used in various chemical syntheses.

Uniqueness

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline is unique due to its partially saturated quinoline structure combined with the 2-methoxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCMAIBOOONSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCNC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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